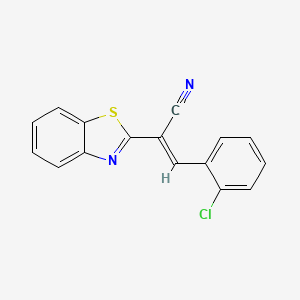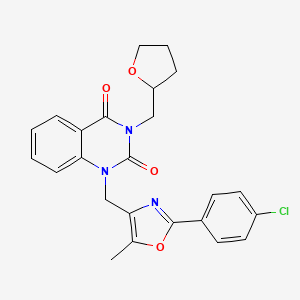
1-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). The presence of the tetrahydrofuran group (a five-membered ring containing oxygen) and the oxazole group (a five-membered ring containing nitrogen and oxygen) could potentially influence the compound’s reactivity and biological activity1.Chemical Reactions Analysis
As a quinazoline derivative, this compound might undergo reactions typical for this class of compounds. These could include electrophilic substitution at the aromatic ring, nucleophilic substitution at the non-aromatic ring, or reactions at the functional groups attached to the rings1.Mechanism of Action, Physical and Chemical Properties Analysis, Safety and Hazards, Future Directions
Unfortunately, without specific studies or data on this compound, it’s challenging to provide detailed information on these aspects.
I hope this information is helpful, and I encourage you to reach out if you have any more questions!
Wissenschaftliche Forschungsanwendungen
Green Synthesis Approaches
A green, mild, and facile route for synthesizing pyrido[1,2‐a]quinazoline‐1,6‐dione derivatives showcases the commitment to environmentally friendly chemical processes. The use of iodine as a catalyst in ionic liquid facilitates the synthesis of these derivatives from 2-aminobenzamides and 6-chlorohexan-2-one, yielding good to high results (Lianghua Lu et al., 2014). This approach not only emphasizes the efficiency of the process but also its alignment with sustainable chemistry principles.
Carbon Dioxide Utilization
The synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and a catalytic amount of base (DBU or DBN) under solvent-free conditions highlights a novel reaction system aimed at sustainable chemistry. This method successfully synthesizes key intermediates for drugs like Prazosin, Bunazosin, and Doxazosin with excellent yields, demonstrating the potential of carbon dioxide as a reagent in pharmaceutical synthesis (T. Mizuno et al., 2007).
Ionic Liquid as a Homogeneous Recyclable Catalyst
The use of 1-butyl-3-methyl imidazolium hydroxide ([Bmim]OH) as a basic ionic liquid catalyst for synthesizing quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles is a green protocol that illustrates the effectiveness of solvent-free conditions. This method not only supports the synthesis of aromatic aminobenzonitriles but also allows for the recovery and reuse of the ionic liquid, emphasizing the principles of green chemistry and sustainability (Y. Patil et al., 2009).
Chemical Fixation of CO2
The fixation of CO2 into 2-aminobenzonitriles as a strategy for synthesizing quinazoline-2,4(1H,3H)-dione derivatives offers an innovative approach to utilizing carbon dioxide. This method aligns with green and sustainable chemistry perspectives by turning CO2 from a waste product into a valuable resource for the pharmaceutical industry, highlighting the importance of developing environmentally friendly synthesis methods (E. Vessally et al., 2017).
Vibrational Spectroscopic Studies
The preparation of 6-methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetra-hydroquinazoline-2,4-dione through silylated 6-methylquinazoline-2,4-dione demonstrates the intricate processes involved in synthesizing potential chemotherapeutic agents. Vibrational spectroscopic (FT-IR and FT-Raman) studies provide deep insights into the molecular structure and properties, illustrating the critical role of analytical techniques in drug development (S. Sebastian et al., 2015).
Eigenschaften
IUPAC Name |
1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4/c1-15-20(26-22(32-15)16-8-10-17(25)11-9-16)14-27-21-7-3-2-6-19(21)23(29)28(24(27)30)13-18-5-4-12-31-18/h2-3,6-11,18H,4-5,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNOMAOYESEFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2570311.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2570312.png)
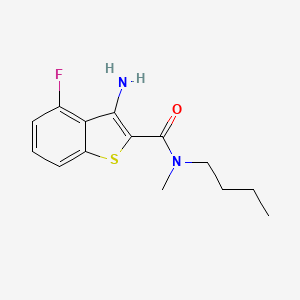
![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(2,4-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2570316.png)
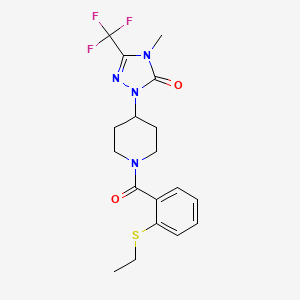
![4-[3-(Pyridin-4-yloxymethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2570320.png)


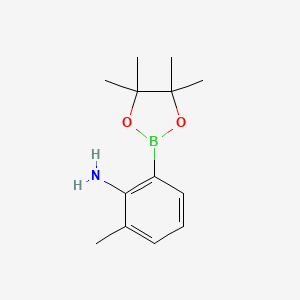
![3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2570327.png)
![1-(3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2570328.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]benzoic acid](/img/structure/B2570331.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2570332.png)
